ha14-1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antagonizing Anti-apoptotic Bcl-2 Proteins

Cancer cells can develop resistance to treatment by overexpressing proteins called Bcl-2 proteins. These proteins inhibit a natural process called apoptosis, which is programmed cell death. HA 14-1 acts as an antagonist to these Bcl-2 proteins, essentially blocking their function and allowing apoptosis to occur in cancer cells PubMed: . This research suggests that HA 14-1 could be a promising candidate for overcoming drug resistance in cancer treatment.

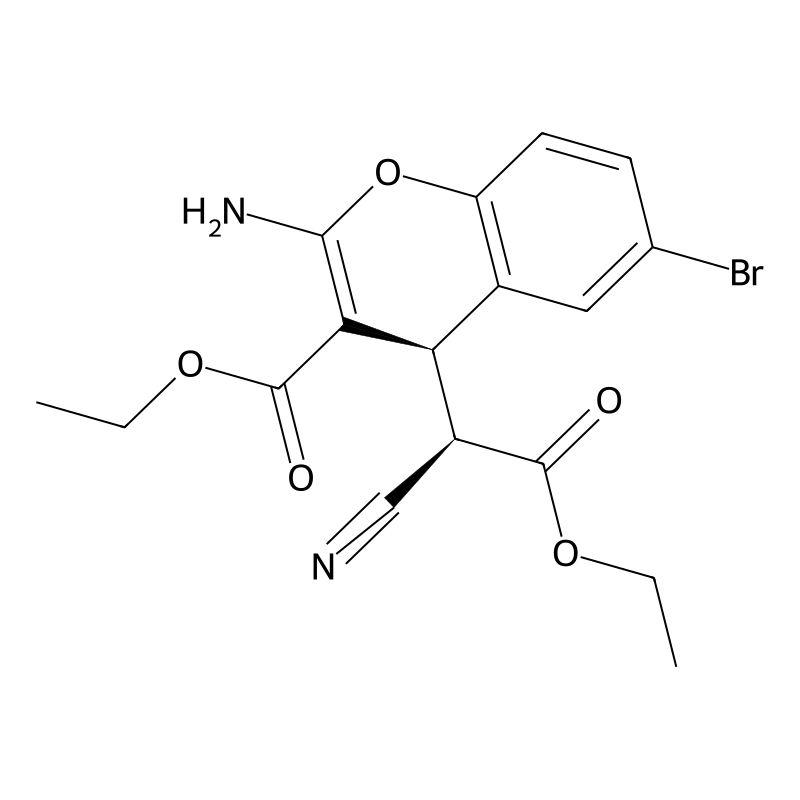

HA14-1, chemically known as ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, is a small organic compound identified as a potent inhibitor of the B-cell lymphoma 2 protein, commonly referred to as Bcl-2. This protein plays a crucial role in regulating apoptosis, and its overexpression is often associated with various cancers, contributing to resistance against chemotherapy and radiotherapy. HA14-1 has been shown to selectively inhibit the interaction between Bcl-2 and pro-apoptotic proteins like Bax, thereby promoting apoptosis in cancer cells that overexpress Bcl-2 .

HA14-1 primarily functions through its interaction with the Bcl-2 protein. The compound binds to the hydrophobic cleft of Bcl-2, disrupting its ability to inhibit pro-apoptotic factors. This action leads to the release of cytochrome c from mitochondria, triggering the apoptotic cascade through the activation of caspases . In addition, HA14-1 has been shown to form fluorescent complexes with serum albumin, which may influence its pharmacokinetics and efficacy .

HA14-1 exhibits significant biological activity by inducing apoptosis in various cancer cell lines, including those from follicular lymphoma and glioblastoma. Studies have demonstrated that HA14-1 enhances the cytotoxic effects of standard chemotherapeutic agents like doxorubicin and dexamethasone while being less effective in combination with vincristine. The compound's ability to sensitize cancer cells to apoptosis has been attributed to its specific inhibition of Bcl-2, making it a promising candidate for combination therapies in oncology .

HA14-1 has potential applications in cancer therapy due to its ability to sensitize tumors that overexpress Bcl-2. Its use in combination with other chemotherapeutic agents may improve treatment outcomes for patients with resistant forms of cancer. Additionally, ongoing research is exploring its role in enhancing the efficacy of radiotherapy in solid tumors .

Interaction studies have highlighted HA14-1's mechanism of action as a Bcl-2 antagonist. It specifically disrupts the binding between Bcl-2 and Bax, leading to an increase in apoptotic signaling pathways. These studies have utilized various assays, including fluorescence polarization and cell viability assays, to assess the compound's effectiveness in different cancer models .

Several compounds exhibit similar mechanisms of action as HA14-1 by targeting Bcl-2 or related proteins. Here is a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| ABT-737 | Bcl-2 inhibitor | Designed as a selective inhibitor with high affinity |

| GX15-070 (Obatoclax) | Dual inhibitor (Bcl-2/Bcl-xL) | More comprehensive inhibition across Bcl family |

| BH3-mimetics | Mimics BH3 domain of pro-apoptotic proteins | Target multiple anti-apoptotic proteins |

| HA14-1 | Selective Bcl-2 antagonist | First identified small molecule specifically targeting Bcl-2 |

HA14-1 stands out due to its relatively simple structure and specificity for Bcl-2, making it a valuable tool for understanding apoptosis regulation and developing targeted cancer therapies .

Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, commonly designated as HA14-1, represents a pioneering small molecule inhibitor specifically designed to target antiapoptotic B-cell lymphoma 2 family proteins. This nonpeptidic organic compound, with a molecular weight of 409.23 Daltons and molecular formula C₁₇H₁₇BrN₂O₅, functions through multiple interconnected mechanisms that ultimately lead to the induction of programmed cell death in malignant cells [1] [2] [3].

B-cell lymphoma 2 Binding Dynamics

The fundamental mechanism underlying HA14-1's therapeutic efficacy centers on its ability to directly interact with the surface pocket of B-cell lymphoma 2 protein, a critical antiapoptotic regulator that is frequently overexpressed in various human malignancies. This binding interaction disrupts the normal protective function of B-cell lymphoma 2, thereby sensitizing cancer cells to apoptotic signals [2] [4].

Surface Pocket Interactions

HA14-1 demonstrates remarkable specificity in its binding to the functional surface pocket of B-cell lymphoma 2 protein, which is essential for the protein's antiapoptotic biological function. Computer screening strategies based on the predicted three-dimensional structure of B-cell lymphoma 2 protein led to the identification of this compound as a ligand capable of occupying the critical binding site [2] [4]. The interaction involves the compound's chromene ring system fitting into the hydrophobic groove of the protein, establishing multiple non-covalent interactions that stabilize the complex [1] [5].

Molecular docking studies have revealed that HA14-1 occupies all three critical domains within the hydrophobic pocket of B-cell lymphoma 2: the BH1, BH2, and BH3 domains. This comprehensive occupation is crucial for effective inhibition of the protein's antiapoptotic function [6] [5]. The compound's ability to form stable interactions with these domains demonstrates its sophisticated design and explains its potent biological activity against B-cell lymphoma 2-overexpressing cancer cells.

Binding Affinity and IC50 Values

The binding affinity of HA14-1 to B-cell lymphoma 2 protein has been extensively characterized through competitive fluorescence polarization assays. In these studies, HA14-1 demonstrates a half-maximal inhibitory concentration of approximately 9 micromolar when competing with fluorescein-labeled Bak BH3 peptide for binding to B-cell lymphoma 2 protein [1] [2] [4]. This IC50 value represents the concentration at which HA14-1 achieves fifty percent inhibition of the reference peptide binding, indicating substantial binding affinity for the target protein.

Comparative analysis reveals that HA14-1 also exhibits activity against related antiapoptotic proteins, including B-cell lymphoma extra large and B-cell lymphoma w proteins, though with varying degrees of affinity [7] [8]. Interestingly, the compound demonstrates even higher affinity for ceramide glucosyltransferase, with an IC50 value of 4.5 micromolar, suggesting potential off-target effects that may contribute to its overall cytotoxic profile [9].

The specificity of HA14-1's binding interaction is evidenced by the fact that structural analogs containing various chemical modifications exhibit widely different B-cell lymphoma 2 binding activities, confirming that the interaction is highly dependent on the precise chemical structure of the compound [2] [4]. This structure-activity relationship underscores the importance of each functional group in maintaining optimal binding affinity.

Molecular Docking Analysis

Computational molecular docking studies have provided detailed insights into the three-dimensional interactions between HA14-1 and its protein targets. When bound to B-cell lymphoma 2, HA14-1 establishes critical interactions with specific amino acid residues, particularly arginine 107, which appears to play a pivotal role in stabilizing the protein-ligand complex [6] [5]. This amino acid interaction is essential for maintaining high-affinity binding and subsequent inhibition of B-cell lymphoma 2 function.

In contrast to its comprehensive binding to B-cell lymphoma 2, HA14-1 exhibits a different binding pattern with B-cell lymphoma extra large protein. Molecular docking analysis reveals that the compound occupies only the BH1 and BH3 domains of B-cell lymphoma extra large, with tyrosine 101 serving as a key interaction point [6] [5]. This partial occupation may explain the potentially different efficacy profiles observed between these two related antiapoptotic proteins.

Notably, molecular docking studies indicate that HA14-1 does not form stable binding interactions with proapoptotic proteins such as Bax or Bak, confirming its selectivity for antiapoptotic family members [6] [5]. This selectivity is crucial for the compound's mechanism of action, as it allows for specific inhibition of survival signals without interfering with proapoptotic pathways.

Effects on Apoptotic Machinery

The binding of HA14-1 to antiapoptotic B-cell lymphoma 2 family proteins initiates a cascade of molecular events that ultimately leads to the activation of programmed cell death pathways. These effects encompass multiple components of the apoptotic machinery, demonstrating the compound's ability to overcome antiapoptotic resistance mechanisms employed by cancer cells [10] [11].

Disruption of Bax/B-cell lymphoma 2 Interactions

One of the primary mechanisms through which HA14-1 induces apoptosis involves the disruption of inhibitory interactions between antiapoptotic B-cell lymphoma 2 proteins and proapoptotic effectors, particularly Bax protein. Under normal conditions, B-cell lymphoma 2 sequesters Bax in the cytoplasm, preventing its translocation to mitochondria where it would initiate apoptotic signaling [1] [10]. HA14-1 binding to B-cell lymphoma 2 disrupts this protective interaction, liberating Bax to carry out its proapoptotic function.

Following HA14-1 treatment, Bax undergoes rapid translocation from the cytosol to mitochondria, typically occurring within one hour of compound exposure at concentrations of 10 micromolar [10] [11]. This translocation is a critical early event in the apoptotic cascade, as mitochondrial Bax promotes outer membrane permeabilization and the subsequent release of apoptogenic factors. The kinetics of Bax translocation correlate directly with the onset of other apoptotic markers, confirming its central role in HA14-1-induced cell death.

The disruption of Bax/B-cell lymphoma 2 interactions represents a fundamental shift in the cellular balance between survival and death signals. By preventing B-cell lymphoma 2 from maintaining its antiapoptotic function, HA14-1 effectively removes a major barrier to programmed cell death in cancer cells that rely on overexpressed antiapoptotic proteins for survival [10] [11].

Activation of Apoptotic Protease Activating Factor-1 Pathway

HA14-1 demonstrates a remarkable dependence on the Apoptotic Protease Activating Factor-1 pathway for its cytotoxic effects, providing strong evidence for its mechanism of action through the intrinsic apoptotic pathway. Studies using Apoptotic Protease Activating Factor-1-deficient mouse embryonic fibroblasts reveal that HA14-1 has minimal apoptotic effects in the absence of functional Apoptotic Protease Activating Factor-1, while maintaining potent cytotoxicity in wild-type cells expressing this critical adaptor protein [2] [4] [12].

The Apoptotic Protease Activating Factor-1 pathway represents the central hub of intrinsic apoptosis, where mitochondrial signals converge to activate downstream effector mechanisms. Upon mitochondrial outer membrane permeabilization induced by Bax translocation, cytochrome c is released into the cytoplasm where it binds to Apoptotic Protease Activating Factor-1 in the presence of adenosine triphosphate or deoxyadenosine triphosphate [13] [14]. This binding triggers the formation of the apoptosome complex, a heptameric structure that serves as a platform for caspase activation.

The dependence of HA14-1 on Apoptotic Protease Activating Factor-1 function confirms that the compound operates through legitimate apoptotic signaling pathways rather than through nonspecific cytotoxic mechanisms. This pathway specificity is crucial for the compound's potential therapeutic applications, as it suggests that HA14-1 can selectively target cancer cells while potentially sparing normal cells that do not rely on antiapoptotic protein overexpression for survival [2] [4].

Caspase Cascade Initiation

The activation of caspase proteases represents the terminal execution phase of apoptosis induced by HA14-1, with specific temporal patterns of activation that reflect the ordered progression of the death program. Initial caspase activation occurs through the Apoptotic Protease Activating Factor-1-mediated apoptosome complex, which directly processes and activates procaspase-9, the apical caspase of the intrinsic pathway [2] [4].

Caspase-9 activation becomes evident within one hour of HA14-1 treatment and increases progressively over four hours, as demonstrated through western blot analysis of proteolytic cleavage products [2]. This activated caspase-9 subsequently processes downstream effector caspases, particularly caspase-3, which undergoes proteolytic activation within four hours of compound exposure at concentrations of 50 micromolar [2] [4].

The caspase cascade initiated by HA14-1 is responsible for the characteristic biochemical and morphological features of apoptosis, including deoxyribonucleic acid fragmentation, which becomes apparent within three hours of treatment [2]. This caspase-dependent deoxyribonucleic acid fragmentation produces the characteristic ladder pattern observed in gel electrophoresis, serving as a definitive marker of apoptotic cell death. Importantly, pretreatment with the broad-spectrum caspase inhibitor zVAD-fmk completely blocks HA14-1-induced deoxyribonucleic acid fragmentation, confirming the caspase-dependent nature of the cell death process [1] [2].

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship analyses have provided crucial insights into the molecular features of HA14-1 that are essential for its biological activity against antiapoptotic B-cell lymphoma 2 proteins. These studies have systematically evaluated the contribution of individual functional groups to binding affinity and cytotoxic potency, guiding the development of improved analogs with enhanced therapeutic properties [18] [19].

The chromene ring system represents the core structural framework of HA14-1 and is absolutely essential for biological activity. This heterocyclic structure provides the basic scaffold for protein binding and cannot be replaced without complete loss of activity [3] [20]. The specific substitution pattern on the chromene ring, including the 2-amino group and the complex side chain at the 4-position, contributes significantly to the compound's ability to fit into the B-cell lymphoma 2 binding pocket.

The 6-bromo substituent, while present in the original HA14-1 structure, has been shown to be variable in its importance for biological activity. Structure-activity relationship studies demonstrate that this position can accommodate various alkyl groups without significant loss of binding affinity or cytotoxic potency [18] [19]. This flexibility in the 6-position has allowed for the development of analogs with improved pharmacological properties while maintaining the core mechanism of action.

The cyano group and ethyl ester functionalities appear to be critical for optimal activity, likely contributing to both binding affinity and molecular stability. The presence of two chiral centers in the molecule, located at the 4-position of the chromene ring and at the carbon bearing the cyano group, creates stereochemical complexity that significantly influences biological activity [1] [2]. Studies of different stereoisomers reveal that the biological activity is highly dependent on the specific three-dimensional arrangement of these functional groups.

The overall molecular weight of 409.23 Daltons appears to represent an optimal balance between binding affinity and drug-like properties. Analogs with significantly different molecular weights generally show reduced activity, suggesting that the size and shape of HA14-1 are well-matched to the dimensions of the B-cell lymphoma 2 binding pocket [3] [20]. This size optimization likely contributes to the compound's selectivity for antiapoptotic proteins over other cellular targets.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Akl H, Vandecaetsbeek I, Monaco G, Kauskot A, Luyten T, Welkenhuyzen K, Hoylaerts M, De Smedt H, Parys JB, Bultynck G. HA14-1, but not the BH3 mimetic ABT-737, causes Ca2+ dysregulation in platelets and human cell lines. Haematologica. 2013 Feb 12. [Epub ahead of print] PubMed PMID: 23403318.

3: Nyhan MJ, O'Donovan TR, Elzinga B, Crowley LC, O'Sullivan GC, McKenna SL. The BH3 mimetic HA14-1 enhances 5-fluorouracil-induced autophagy and type II cell death in oesophageal cancer cells. Br J Cancer. 2012 Feb 14;106(4):711-8. doi: 10.1038/bjc.2011.604. Epub 2012 Jan 12. PubMed PMID: 22240779; PubMed Central PMCID: PMC3322956.

4: Weyland M, Manero F, Paillard A, Grée D, Viault G, Jarnet D, Menei P, Juin P, Chourpa I, Benoit JP, Grée R, Garcion E. Mitochondrial targeting by use of lipid nanocapsules loaded with SV30, an analogue of the small-molecule Bcl-2 inhibitor HA14-1. J Control Release. 2011 Apr 10;151(1):74-82. doi: 10.1016/j.jconrel.2010.11.032. Epub 2010 Dec 5. PubMed PMID: 21138749.

5: Moon DO, Kim MO, Kang SH, Choi YH, Park SY, Kim GY. HA14-1 sensitizes TNF-alpha-induced apoptosis via inhibition of the NF-kappaB signaling pathway: involvement of reactive oxygen species and JNK. Cancer Lett. 2010 Jun 1;292(1):111-8. doi: 10.1016/j.canlet.2009.11.014. Epub 2009 Dec 22. PubMed PMID: 20022690.

6: Simonin K, Brotin E, Dufort S, Dutoit S, Goux D, N'diaye M, Denoyelle C, Gauduchon P, Poulain L. Mcl-1 is an important determinant of the apoptotic response to the BH3-mimetic molecule HA14-1 in cisplatin-resistant ovarian carcinoma cells. Mol Cancer Ther. 2009 Nov;8(11):3162-70. doi: 10.1158/1535-7163.MCT-09-0493. Epub 2009 Nov 3. PubMed PMID: 19887550.

7: Mohan N, Karmakar S, Choudhury SR, Banik NL, Ray SK. Bcl-2 inhibitor HA14-1 and genistein together adeptly down regulated survival factors and activated cysteine proteases for apoptosis in human malignant neuroblastoma SK-N-BE2 and SH-SY5Y cells. Brain Res. 2009 Aug 4;1283:155-66. doi: 10.1016/j.brainres.2009.05.097. Epub 2009 Jun 6. PubMed PMID: 19505441; PubMed Central PMCID: PMC3103943.

8: Arisan ED, Kutuk O, Tezil T, Bodur C, Telci D, Basaga H. Small inhibitor of Bcl-2, HA14-1, selectively enhanced the apoptotic effect of cisplatin by modulating Bcl-2 family members in MDA-MB-231 breast cancer cells. Breast Cancer Res Treat. 2010 Jan;119(2):271-81. doi: 10.1007/s10549-009-0343-z. Epub 2009 Feb 24. PubMed PMID: 19238538.

9: Heikaus S, van den Berg L, Kempf T, Mahotka C, Gabbert HE, Ramp U. HA14-1 is able to reconstitute the impaired mitochondrial pathway of apoptosis in renal cell carcinoma cell lines. Cell Oncol. 2008;30(5):419-33. PubMed PMID: 18791273.

10: Hamada N, Kataoka K, Sora S, Hara T, Omura-Minamisawa M, Funayama T, Sakashita T, Nakano T, Kobayashi Y. The small-molecule Bcl-2 inhibitor HA14-1 sensitizes cervical cancer cells, but not normal fibroblasts, to heavy-ion radiation. Radiother Oncol. 2008 Nov;89(2):227-30. doi: 10.1016/j.radonc.2008.08.006. Epub 2008 Sep 4. PubMed PMID: 18774194.

11: Kessel D, Price M, Reiners JJ Jr. The Bcl-2 antagonist HA14-1 forms a fluorescent albumin complex that can be mistaken for several oxidized ROS probes. Photochem Photobiol. 2008 Sep-Oct;84(5):1272-6. doi: 10.1111/j.1751-1097.2008.00371.x. Epub 2008 May 29. PubMed PMID: 18513234; PubMed Central PMCID: PMC2743960.

12: Chernigovskaya EV, Nikitina LS, Dorofeeva NA, Glazova MV. Effects of selective Bcl-2 inhibitor HA14-1 treatments on functional activity of magnocellular vasopressinergic neurons of rat hypothalamus. Neurosci Lett. 2008 May 23;437(1):59-64. doi: 10.1016/j.neulet.2008.03.060. Epub 2008 Mar 26. PubMed PMID: 18434013.

13: Wlodkowic D, Skommer J, Pelkonen J. Brefeldin A triggers apoptosis associated with mitochondrial breach and enhances HA14-1- and anti-Fas-mediated cell killing in follicular lymphoma cells. Leuk Res. 2007 Dec;31(12):1687-700. Epub 2007 Apr 10. PubMed PMID: 17428536.

14: Oliver L, Mahé B, Gréé R, Vallette FM, Juin P. HA14-1, a small molecule inhibitor of Bcl-2, bypasses chemoresistance in leukaemia cells. Leuk Res. 2007 Jun;31(6):859-63. Epub 2007 Jan 16. PubMed PMID: 17224180.

15: Kessel D, Reiners JJ Jr. Initiation of apoptosis and autophagy by the Bcl-2 antagonist HA14-1. Cancer Lett. 2007 May 8;249(2):294-9. Epub 2006 Oct 19. PubMed PMID: 17055152; PubMed Central PMCID: PMC1924967.

16: Separovic D, Wang S, Awad Maitah MY, Hanada K, Kessel D. Ceramide response post-photodamage is absent after treatment with HA14-1. Biochem Biophys Res Commun. 2006 Jun 30;345(2):803-8. Epub 2006 May 2. PubMed PMID: 16701558; PubMed Central PMCID: PMC2972543.

17: Manero F, Gautier F, Gallenne T, Cauquil N, Grée D, Cartron PF, Geneste O, Grée R, Vallette FM, Juin P. The small organic compound HA14-1 prevents Bcl-2 interaction with Bax to sensitize malignant glioma cells to induction of cell death. Cancer Res. 2006 Mar 1;66(5):2757-64. PubMed PMID: 16510597.

18: Wlodkowic D, Skommer J, Pelkonen J. Multiparametric analysis of HA14-1-induced apoptosis in follicular lymphoma cells. Leuk Res. 2006 Sep;30(9):1187-92. Epub 2006 Jan 18. PubMed PMID: 16414117.

19: Skommer J, Wlodkowic D, Mättö M, Eray M, Pelkonen J. HA14-1, a small molecule Bcl-2 antagonist, induces apoptosis and modulates action of selected anticancer drugs in follicular lymphoma B cells. Leuk Res. 2006 Mar;30(3):322-31. Epub 2005 Oct 6. PubMed PMID: 16213584.

20: Reiners JJ Jr, Kessel D. Susceptibility of myelomonocytic leukemia U937 cells to the induction of apoptosis by the non-peptidic Bcl-2 ligand HA14-1 is cell cycle phase-dependent. Cancer Lett. 2005 Apr 28;221(2):153-63. PubMed PMID: 15808401; PubMed Central PMCID: PMC2965436.